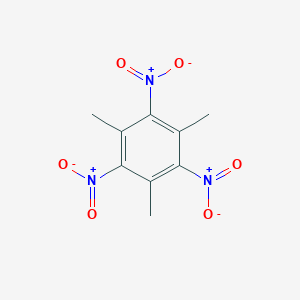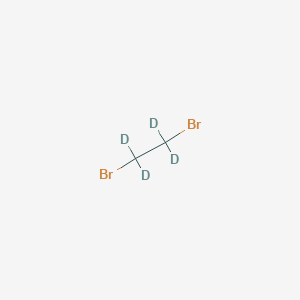![molecular formula C8H14O2 B144279 (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde CAS No. 133796-83-5](/img/structure/B144279.png)
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclobutanecarboxaldehyde, featuring a methoxyethyl group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanecarboxaldehyde and 1-methoxyethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid.
Reduction: Cyclobutanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the aldehyde and methoxyethyl groups. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarboxaldehyde: The parent compound without the methoxyethyl group.
Cyclobutanemethanol: The reduced form of the aldehyde group.
Cyclobutanecarboxylic acid: The oxidized form of the aldehyde group.
Uniqueness
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
133796-83-5 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-6(10-2)8-4-3-7(8)5-9/h5-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
FARFLXLPBGCLSE-RNJXMRFFSA-N |
SMILES |
CC(C1CCC1C=O)OC |
Isomerische SMILES |
C[C@@H]([C@@H]1CC[C@@H]1C=O)OC |
Kanonische SMILES |
CC(C1CCC1C=O)OC |
Synonyme |
Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)



![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)
